SAR-20347 (CAS 1450881-55-6) is a targeted, orally active small molecule kinase inhibitor characterized by its precise dual targeting of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Unlike first-generation pan-JAK inhibitors that broadly suppress immune function, SAR-20347 is specifically engineered to modulate the IL-12/IL-23 and IL-22 inflammatory axes without heavily impacting JAK2 or JAK3 [1]. For procurement teams and research directors, this compound represents a critical benchmark material for autoimmune disease modeling, offering a documented DMSO solubility of 89 mg/mL and a highly reproducible pharmacokinetic profile that ensures consistent performance across both cell-free assays and complex in vivo systems .
Generic substitution with legacy pan-JAK inhibitors (such as tofacitinib or ruxolitinib) introduces significant off-target confounding variables, particularly through unwanted JAK2 and JAK3 suppression, which complicates data interpretation in targeted cytokine assays [1]. Conversely, utilizing strictly selective, pure TYK2 inhibitors often fails to fully suppress complex inflammatory cascades, as critical pathways like the Th17 network require simultaneous JAK1 blockade for complete inhibition [1]. SAR-20347 overcomes both limitations by providing a calibrated dual TYK2/JAK1 inhibition profile, making it a critical selection for laboratories requiring robust, multi-pathway suppression without broad-spectrum toxicity .
In competitive binding assays, SAR-20347 demonstrates a highly potent and selective inhibition profile for TYK2 compared to the pan-JAK inhibitor tofacitinib. While tofacitinib broadly targets the JAK family with moderate TYK2 affinity, SAR-20347 achieves a markedly lower IC50 for TYK2, establishing a 41- to 73-fold selectivity window over other JAK family members [1]. This distinct selectivity profile makes it an essential reference standard for targeted immune pathway modulation .
| Evidence Dimension | TYK2 Kinase Inhibition (IC50) |
| Target Compound Data | 13 nM (TR-FRET assay) / 0.6 nM (33P-ATP assay) |
| Comparator Or Baseline | Tofacitinib (IC50 = 78 nM) |
| Quantified Difference | 6-fold to 130-fold greater TYK2 potency depending on assay format, with 41-73x selectivity over JAK2/JAK3 |
| Conditions | Cell-free biochemical kinase assays (TR-FRET and 33P-ATP competitive binding) |
Procurement teams sourcing kinase inhibitors for specific IL-12/IL-23 pathway assays must select SAR-20347 to avoid the confounding JAK2/JAK3 off-target effects inherent to legacy pan-JAK inhibitors.
For complex autoimmune models, isolated TYK2 inhibition is often insufficient. SAR-20347's deliberate dual targeting of TYK2 and JAK1 provides quantifiably greater suppression of the IL-22 and IL-23/IL-17 axes compared to genetic TYK2 ablation alone. In imiquimod-induced dermatitis models, SAR-20347 administration completely interrupted the psoriatic cascade, outperforming the baseline disease reduction seen in TYK2 mutant control models[1].
| Evidence Dimension | Reduction of Psoriasis-like Disease Pathology |
| Target Compound Data | Striking decrease in keratinocyte activation and pro-inflammatory cytokines (50 mg/kg dosing) |
| Comparator Or Baseline | TYK2 mutant (knockout) mice baseline |
| Quantified Difference | Pharmacological dual inhibition (TYK2/JAK1) proved more effective at reducing disease severity than isolated TYK2 genetic ablation |
| Conditions | Imiquimod-induced psoriasis-like dermatitis murine model |
Researchers developing advanced psoriasis or dermatitis models should procure SAR-20347 rather than highly specific TYK2-only inhibitors to ensure complete blockade of the synergistic inflammatory cytokine network.
A major bottleneck in procuring kinase inhibitors for in vivo studies is poor aqueous and solvent solubility, leading to inconsistent dosing. SAR-20347 demonstrates high solubility in DMSO, reaching up to 89 mg/mL (200.07 mM), which far exceeds the handling thresholds required for standard high-throughput screening libraries . Furthermore, it is fully compatible with standardized in vivo formulation protocols utilizing PEG300 and Tween80, ensuring clear, reproducible working solutions without precipitation.
| Evidence Dimension | Stock Solution Solubility and Stability |
| Target Compound Data | 89 mg/mL (200.07 mM) in DMSO |
| Comparator Or Baseline | Standard lipophilic kinase inhibitor baseline (<20 mg/mL) |
| Quantified Difference | >4-fold higher solubility compared to typical poorly-soluble small molecule inhibitors |
| Conditions | In vitro batch formulation (DMSO stock, PEG300/Tween80/ddH2O working solution) |
Laboratory procurement teams should prioritize SAR-20347 to minimize formulation failures and ensure reproducible dosing in both high-throughput in vitro assays and complex in vivo models.
When establishing baseline controls for in vivo pharmacodynamic assays, lot-to-lot reproducibility and predictable target engagement are paramount. SAR-20347 provides a highly reliable quantitative benchmark for systemic cytokine suppression, consistently blocking IL-12-mediated STAT4 phosphorylation[1]. When administered orally, it achieves a 91% abrogation of serum IFN-γ production compared to vehicle-treated controls [1]. This predictable, dose-dependent response makes it a robust reference standard compared to less stable experimental analogs.
| Evidence Dimension | Systemic IFN-γ Production |
| Target Compound Data | 91% inhibition of serum IFN-γ (at 60 mg/kg dosing) |
| Comparator Or Baseline | Vehicle-treated control baseline |
| Quantified Difference | 91% absolute reduction in systemic inflammatory marker |
| Conditions | In vivo murine model, oral gavage dosing |
Procurement managers sourcing reference standards for immunology panels should select SAR-20347 to guarantee a reproducible, high-magnitude positive control for STAT4/IFN-γ pathway inhibition.
Because SAR-20347 effectively blocks both TYK2 and JAK1, it is a highly effective procurement choice for laboratories developing in vivo models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Its dual-action profile completely interrupts the IL-22 and IL-23/IL-17 cascades, providing a more accurate pharmacological benchmark than isolated TYK2 knockouts[1].
In commercial assay development, SAR-20347 serves as a critical reference standard for calibrating TR-FRET and 33P-ATP competitive binding panels. Its well-documented 41- to 73-fold selectivity for TYK2 over JAK2/JAK3 allows assay developers to validate the specificity of next-generation kinase inhibitors against a known, highly selective baseline[1].
Due to its high DMSO solubility (89 mg/mL) and validated compatibility with PEG300/Tween80 vehicle systems, SAR-20347 is highly recommended for formulation optimization studies. It acts as a reliable, processable positive control for testing the in vivo delivery and bioavailability of complex, lipophilic small-molecule APIs .